2-Butyl-5-nitro-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

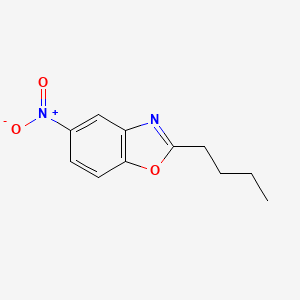

2-Butyl-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound with the molecular formula C11H12N2O3. It is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry. The compound is characterized by a benzene ring fused with an oxazole ring, with a butyl group at the second position and a nitro group at the fifth position.

Applications De Recherche Scientifique

2-Butyl-5-nitro-1,3-benzoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a potential lead compound for the development of new drugs, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

2-Butyl-5-nitro-1,3-benzoxazole, like other benzoxazole derivatives, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .

Biochemical Pathways

Benzoxazole derivatives are known to target various enzymes or proteins such as dna topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of cancer formation and proliferation .

Pharmacokinetics

The compound’s molecular weight is 22023 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities including antimicrobial , antitumor , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others .

Action Environment

It is known that benzoxazole derivatives offer excellent resistance to heat , which may influence their stability and efficacy

Analyse Biochimique

Biochemical Properties

Benzoxazole derivatives have been found to exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer effects . These activities suggest that 2-Butyl-5-nitro-1,3-benzoxazole may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

Benzoxazole derivatives have been shown to have antimicrobial and anticancer activities, suggesting that they may influence cell function

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-nitro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 2-aminophenol with butyraldehyde in the presence of an acid catalyst, followed by nitration to introduce the nitro group at the fifth position .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of metal catalysts, such as palladium or copper, can enhance the efficiency of the cyclization process. Additionally, green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, are being explored to make the production process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

2-Butyl-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Cyclization: Various aldehydes or ketones, acid or base catalysts.

Major Products Formed

Reduction: 2-Butyl-5-amino-1,3-benzoxazole.

Substitution: 2-Butyl-5-substituted-1,3-benzoxazole derivatives.

Cyclization: Polycyclic benzoxazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Butyl-5-chloro-1,3-benzoxazole: Similar structure but with a chloro group instead of a nitro group.

2-Butyl-5-amino-1,3-benzoxazole: Formed by the reduction of the nitro group to an amino group.

2-Butyl-5-methyl-1,3-benzoxazole: Contains a methyl group instead of a nitro group.

Uniqueness

2-Butyl-5-nitro-1,3-benzoxazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis. Additionally, the nitro group contributes to the compound’s potential antimicrobial and anticancer properties, distinguishing it from other benzoxazole derivatives .

Activité Biologique

2-Butyl-5-nitro-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H12N2O3 and features a nitro group at the 5-position and a butyl group at the 2-position of the benzoxazole ring. The presence of these functional groups enhances its chemical reactivity and biological activity, making it a candidate for various therapeutic applications.

Target Interactions:

this compound interacts with key biological targets involved in several diseases, including cancer, diabetes, and inflammation. It is known to inhibit enzymes such as DNA topoisomerases, which play a crucial role in DNA replication and repair .

Biochemical Pathways:

The compound influences various biochemical pathways by modulating cellular signaling and gene expression. Its interactions with proteins and nucleic acids can lead to significant changes in cellular metabolism and function .

Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The minimum inhibitory concentrations (MIC) for various strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Bacillus subtilis (Gram-positive) | 16 |

| Escherichia coli (Gram-negative) | 32 |

| Candida albicans | 64 |

These results suggest that while the compound is less potent than standard antibiotics like fluconazole against certain pathogens, it still possesses considerable antimicrobial potential .

Anticancer Activity

Studies have demonstrated that benzoxazole derivatives, including this compound, exhibit cytotoxic effects on various cancer cell lines. The compound has been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The results indicate that it can inhibit cell proliferation and induce apoptosis in these cancer types .

Cytotoxicity Data:

The following table summarizes the IC50 values for different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 12 |

| PC3 | 18 |

These findings highlight the compound's potential as an anticancer agent due to its selective toxicity towards cancer cells compared to normal cells .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various benzoxazole derivatives, including this compound. The results indicated selective activity against Gram-positive bacteria with lower toxicity towards normal cells compared to cancer cells, suggesting a favorable therapeutic index for further development . -

Anticancer Potential :

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis rates. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation .

Propriétés

IUPAC Name |

2-butyl-5-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-3-4-11-12-9-7-8(13(14)15)5-6-10(9)16-11/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDPKRMYTYRFBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.